Product packaging for 2-[3-(Aminomethyl)piperidin-1-yl]ethanol(Cat. No.:CAS No. 915921-37-8)

2-[3-(Aminomethyl)piperidin-1-yl]ethanol

Cat. No.: B1276540
CAS No.: 915921-37-8
M. Wt: 158.24 g/mol
InChI Key: MCPMDMYEWWAVSD-UHFFFAOYSA-N
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Description

2-[3-(Aminomethyl)piperidin-1-yl]ethanol (CAS 915921-37-8) is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.245 g/mol . This organic building block features both a piperidine ring, an aminomethyl group, and an ethanol functional group, making it a versatile intermediate in organic synthesis and drug discovery efforts . Its structure, containing hydrogen bond acceptors (3) and donors (2), suggests potential for forming molecular complexes and optimizing the physicochemical properties of lead compounds . Estimated physical properties include a boiling point of approximately 258-277°C and a water solubility ranging from 30580 mg/L to 1e+06 mg/L, depending on the prediction model used . This compound is intended for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2O B1276540 2-[3-(Aminomethyl)piperidin-1-yl]ethanol CAS No. 915921-37-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(aminomethyl)piperidin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c9-6-8-2-1-3-10(7-8)4-5-11/h8,11H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPMDMYEWWAVSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424392
Record name 2-[3-(aminomethyl)piperidin-1-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-37-8
Record name 2-[3-(aminomethyl)piperidin-1-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 3 Aminomethyl Piperidin 1 Yl Ethanol and Analogues

Strategic Approaches to the Piperidine (B6355638) Ring System Formation

The formation of the six-membered piperidine heterocycle is the foundational step in the synthesis. wikipedia.org Various strategies have been developed, broadly categorized into cyclization reactions of acyclic precursors and transformations of existing cyclic systems. nih.gov

One of the most direct methods for constructing the piperidine skeleton involves the intramolecular cyclization of functionalized linear chains. This approach builds the ring by forming a crucial carbon-nitrogen bond.

A common strategy involves the N-heterocyclization of primary amines with diols, catalyzed by transition metal complexes such as Iridium. organic-chemistry.org This method efficiently produces a variety of five-, six-, and seven-membered cyclic amines. organic-chemistry.org Another approach is a one-pot synthesis where alkyl dihalides react with primary amines under microwave irradiation, offering a rapid and efficient route to the piperidine core. organic-chemistry.org

The cyclization of halogenated amides provides a further pathway. In a one-pot cascade reaction, a halogenated amide can be activated, reduced, and subsequently undergo intramolecular nucleophilic substitution to yield the final piperidine product. nih.govmdpi.com This method is notable for its mild reaction conditions and operational simplicity. mdpi.com For instance, treating an N-substituted chloro- or bromo-pentanamide with an activating agent like trifluoromethanesulfonic anhydride, followed by reduction with sodium borohydride, triggers the cyclization to form the corresponding N-substituted piperidine. nih.govmdpi.com

Table 1: Overview of Piperidine Ring Formation via Cyclization
Precursor TypeReaction Name/TypeKey Reagents/CatalystsGeneral Description
Amino Alcohols/DiolsN-HeterocyclizationCp*Ir complexCatalytic cyclization of a primary amine with a diol to form the heterocyclic ring. organic-chemistry.org
Alkyl Dihalides & AminesCyclocondensationMicrowave Irradiation, Aqueous BaseA one-pot reaction forming the piperidine ring from an alkyl dihalide and a primary amine. organic-chemistry.org
Halogenated AmidesTandem Activation-Reduction-CyclizationTf₂O, NaBH₄Amide activation is followed by reduction and intramolecular nucleophilic substitution to form the ring. nih.govmdpi.com

Beyond the cyclization of simple linear precursors, more complex inter- and intramolecular reactions are employed. The hydrogenation of pyridine (B92270) derivatives is a classic and widely used industrial method for producing the piperidine scaffold. wikipedia.org This reaction typically requires transition metal catalysts (e.g., Molybdenum disulfide, Rhodium, Iridium) and can be conducted under harsh conditions, though milder, more stereoselective methods have been developed. wikipedia.orgnih.gov

Other advanced strategies include:

Aza-Prins Cyclization : This reaction involves the cyclization of an N-tosyl homoallylamine with a carbonyl compound, catalyzed by a Lewis acid like AlCl₃, to yield substituted halopiperidines. organic-chemistry.org

Radical Cyclization : Intramolecular radical cyclizations can be used to form the piperidine ring with high diastereoselectivity. organic-chemistry.org

Electroreductive Cyclization : This method uses an electrochemical flow microreactor to achieve the cyclization of an imine with a terminal dihaloalkane, providing good yields under mild conditions. beilstein-journals.org

Asymmetric Aza-Michael Cyclization : A chiral phosphoric acid can catalyze an intramolecular aza-Michael reaction to form enantioenriched piperidines from suitable alkene precursors. rsc.org

Stereoselective Installation of the Aminomethyl Group at the 3-Position

With the piperidine ring formed, the next critical step is the introduction of the aminomethyl group at the C-3 position. Achieving the correct stereochemistry at this position is often crucial for the biological activity of the final compound.

Reductive amination is a powerful and versatile method for forming C-N bonds. organic-chemistry.org The double reductive amination (DRA) of dicarbonyl compounds is a particularly straightforward approach for building the piperidine skeleton with inherent functionality. chim.it This reaction between a dicarbonyl substrate and an amine source (like ammonium (B1175870) formate) constructs the ring and incorporates the nitrogen atom in a single strategic step. chim.it

More targeted approaches can install an amino group onto a pre-existing aldehyde. An efficient method for synthesizing 3-amino piperidines involves a proline-catalyzed asymmetric α-amination of an aldehyde, followed by a subsequent reductive amination step. acs.org This sequence creates the chiral amine center and builds the foundation for the aminomethyl group.

An alternative to building the ring with the nitrogen functionality in place is to functionalize a pre-formed piperidine scaffold. This is a common and highly adaptable strategy. A key intermediate for this approach is a piperidine ring bearing a suitable functional group at the C-3 position, such as a nitrile, carboxylic acid, or amide.

A widely used method involves the chemical reduction of a piperidine-3-carbonitrile or piperidine-3-carboxamide. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can effectively convert these groups into the desired aminomethyl moiety.

Furthermore, synthetic routes can be designed starting from readily available chiral precursors, such as amino acids. For example, a multi-step synthesis starting from L-glutamic acid can produce enantiomerically pure 3-(N-Boc amino) piperidine derivatives. researchgate.net This pathway involves converting the amino acid into a diol, which is then transformed into a ditosylate. Reaction of the ditosylate with a primary amine forms the piperidine ring, carrying the protected amino group from the original amino acid into the final scaffold. researchgate.net

Table 2: Methods for C-3 Aminomethyl Group Introduction
StrategyPrecursor/IntermediateKey ReagentsDescription
Functional Group ReductionPiperidine-3-carbonitrileLiAlH₄ or H₂/CatalystReduction of a nitrile group on a pre-formed piperidine ring to a primary amine.
Functional Group ReductionPiperidine-3-carboxamideLiAlH₄ or other hydridesReduction of a primary amide at the C-3 position to form the aminomethyl group.
Chiral Pool SynthesisL-Glutamic AcidNaBH₄, TsCl, Primary AmineA multi-step synthesis where the amino functionality is derived from the starting amino acid. researchgate.net
Asymmetric AminationAldehydeProline catalyst, ReductantAsymmetric α-amination followed by reduction to install a chiral amino group. acs.org

Introduction of the Ethanol (B145695) Moiety at the N-1 Position of the Piperidine Ring

The final key structural modification is the attachment of the 2-hydroxyethyl (ethanol) group to the piperidine ring nitrogen. This is typically achieved through standard N-alkylation procedures on a 3-(aminomethyl)piperidine intermediate, where the aminomethyl group is often protected (e.g., as a Boc-carbamate) to prevent side reactions.

Two primary methods are employed for this transformation:

Direct Alkylation with a 2-Haloethanol : The piperidine nitrogen acts as a nucleophile, displacing a halide from a 2-haloethanol, such as 2-bromoethanol (B42945) or 2-chloroethanol. This reaction is typically carried out in a suitable solvent like DMF or acetonitrile (B52724) and in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine, to neutralize the hydrogen halide formed during the reaction. researchgate.net

Reductive Amination with Glycolaldehyde (B1209225) : The piperidine can be reacted with glycolaldehyde (or a protected equivalent) to form an intermediate hemiaminal or iminium ion. This intermediate is then reduced in situ by a mild reducing agent, most commonly sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the N-alkylated product. organic-chemistry.org This method is known for its high selectivity and tolerance of various functional groups. organic-chemistry.org

Following the successful N-alkylation, any protecting groups on the aminomethyl side chain are removed under appropriate conditions (e.g., acid treatment for a Boc group) to yield the final target compound, 2-[3-(Aminomethyl)piperidin-1-yl]ethanol.

N-Alkylation Strategies

N-alkylation of a piperidine precursor, specifically 3-(aminomethyl)piperidine, represents the most direct approach to introduce the 2-hydroxyethyl group onto the ring nitrogen, yielding this compound. This common transformation involves the reaction of the secondary amine on the piperidine ring with a suitable two-carbon electrophile.

A general and straightforward method for the N-alkylation of secondary amines involves their reaction with alkyl halides. researchgate.net For the synthesis of the title compound, 3-(aminomethyl)piperidine would be treated with a 2-haloethanol, such as 2-bromoethanol or 2-chloroethanol. The reaction is typically performed in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, which would otherwise protonate the starting amine, rendering it unreactive. researchgate.net Common bases for this purpose include potassium carbonate (K₂CO₃) or Hünig's base (N,N-diisopropylethylamine). researchgate.netresearchgate.net The choice of solvent is also critical, with polar aprotic solvents like acetonitrile or dimethylformamide (DMF) being common selections. researchgate.netresearchgate.net

One potential challenge in N-alkylation is the overalkylation of the nitrogen to form a quaternary ammonium salt. researchgate.netresearchgate.net This can often be controlled by the slow addition of the alkylating agent to a solution where the piperidine is in excess. researchgate.net Another strategy to achieve selective monoalkylation of primary amines, which can be conceptually adapted, uses the amine hydrobromide salt under controlled basic conditions. This method ensures that the reactant amine is selectively deprotonated while the newly formed, more nucleophilic secondary amine product remains protonated and unreactive. rsc.org

The reaction conditions for N-alkylation can be summarized as follows:

ReactantsReagents & SolventsConditionsOutcome
Secondary Amine (e.g., Piperidine)Alkyl Halide, Base (e.g., K₂CO₃, Hünig's base), Solvent (e.g., Acetonitrile, DMF)Stirring at room temperature to elevated temperatures (e.g., 70°C)Tertiary Amine
Secondary AmineAlkyl Bromide/IodideSlow addition of alkyl halide in anhydrous acetonitrile under N₂Monoalkylation product, avoids quaternary salt formation researchgate.net

Directed Functionalization Approaches

Directed C–H functionalization provides a powerful strategy for elaborating the piperidine scaffold to create a diverse range of analogues that would be difficult to access through other means. acs.org These methods utilize a directing group, often attached to the piperidine nitrogen, to guide a catalyst (typically a transition metal) to a specific C–H bond on the ring, enabling its selective cleavage and subsequent reaction with a coupling partner. nih.govresearchgate.net

While not a direct synthesis of this compound, this approach is invaluable for creating analogues by modifying the piperidine core. For instance, a suitably protected piperidine derivative could be functionalized at a specific position before the N-alkylation step or removal of the directing group.

Palladium catalysis is frequently employed for these transformations. acs.orgnih.gov For example, an aminoquinoline amide directing group attached to a piperidine-3-carboxylate precursor can direct the arylation to the C4 position of the ring. acs.org Similarly, photoredox catalysis has been used for the α-amino C–H arylation of highly substituted piperidines with high diastereoselectivity. nih.gov This method involves the generation of an amine radical cation, which then undergoes deprotonation to form an α-amino radical that couples with an aryl partner. nih.gov

Key aspects of directed functionalization are highlighted below:

StrategyCatalyst/ReagentDirecting GroupOutcome
C-H ArylationPd(OAc)₂Aminoquinoline AmideRegioselective functionalization at the C4 position of piperidines acs.org
Transannular C-H ArylationPalladium CatalystRemovable Directing GroupFunctionalization of alicyclic amines nih.gov
Photoredox CatalysisIr(ppy)₃N-Aryl or N-Alkylα-Amino C–H arylation of substituted piperidines nih.gov

These advanced methods allow for the late-stage modification of complex piperidine structures, providing access to a wide array of analogues for structure-activity relationship studies.

Exploration of Sustainable Chemical Syntheses and Eco-friendly Methodologies (e.g., Ultrasonic Assistance)

In line with the principles of green chemistry, modern synthetic efforts focus on developing sustainable and eco-friendly methodologies. beilstein-archives.org The use of ultrasonic irradiation as an energy source for chemical reactions (sonochemistry) has emerged as a significant green technique. beilstein-archives.orgnih.gov This method utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, which can dramatically accelerate reaction rates. beilstein-archives.org

Ultrasonic assistance has been successfully applied to the synthesis of various heterocyclic compounds, including piperidine derivatives. nih.govmdpi.com The primary advantages of this approach over conventional heating methods include significantly shorter reaction times, higher product yields, milder reaction conditions, and often, the ability to use more environmentally benign solvents like water or ethanol, or even to perform reactions under solvent-free conditions. nih.govrsc.org

For syntheses relevant to this compound and its analogues, ultrasound could be applied to several steps. For example, N-alkylation reactions could be accelerated, potentially leading to cleaner products with reduced formation of byproducts. One study demonstrated the ultrasound-assisted synthesis of piperidinyl-quinoline acylhydrazones, where reaction times were reduced from hours (via conventional reflux) to just 4–6 minutes under ultrasonic irradiation at room temperature. mdpi.com Another report highlights the use of ultrasound in a one-pot, three-component reaction to prepare polysubstituted pyrroles, reducing reaction times from hours to 40 minutes and improving yields. rsc.org

The benefits of ultrasonic assistance are summarized in the table below:

Reaction TypeConventional MethodUltrasonic-Assisted MethodKey Advantages
Heterocycle SynthesisHours of refluxingMinutes at room temperatureReduced reaction time, energy efficiency, higher yields mdpi.com
Tandem One-Pot ProtocolLong reaction times40 minutesEnergy-efficient, environmentally friendly rsc.org
Synthesis of Thiadiazole DerivativesConventional heating30 minutes at 50 °CShort reaction time, energy efficiency, low cost, lack of waste rsc.org

Advanced Structural Elucidation and Conformational Analysis of 2 3 Aminomethyl Piperidin 1 Yl Ethanol

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Proton/Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 2-[3-(Aminomethyl)piperidin-1-yl]ethanol, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

In ¹H NMR spectroscopy, the chemical shift of each proton is influenced by its local electronic environment. Protons adjacent to electronegative atoms, such as the nitrogen of the piperidine (B6355638) ring and the primary amine, or the oxygen of the ethanol (B145695) group, are deshielded and appear at a higher chemical shift (downfield). The protons of the piperidine ring would exhibit complex splitting patterns due to coupling with their neighbors. The N-H protons of the primary amine and the O-H proton of the alcohol would likely appear as broad singlets, and their signals would disappear upon exchange with deuterium (B1214612) oxide (D₂O).

In ¹³C NMR, each unique carbon atom in the molecule gives a distinct signal. Carbons directly bonded to nitrogen or oxygen atoms are shifted significantly downfield. For instance, the carbons of the N-CH₂CH₂OH side chain and the piperidine carbons adjacent to the ring nitrogen (C2 and C6) would be found at higher chemical shifts than the other ring carbons. The aminomethyl carbon (-CH₂NH₂) would also be clearly identifiable.

The predicted NMR data, based on established chemical shift ranges for similar functional groups, are presented below.

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-CH₂-OH~3.60t (triplet)2H
-N-CH₂-~2.75t (triplet)2H
-CH₂-NH₂~2.65d (doublet)2H
Piperidine H2eq, H6eq~2.80 - 2.95m (multiplet)2H
Piperidine H2ax, H6ax~2.00 - 2.20m (multiplet)2H
Piperidine H3, H4, H5~1.10 - 1.90m (multiplet)5H
-NH₂~1.50 (variable)br s (broad singlet)2H
-OH~2.50 (variable)br s (broad singlet)1H

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₂-OH~59-61
-N-CH₂-~65-67
Piperidine C2, C6~54-56
-CH₂-NH₂~45-47
Piperidine C3~35-37
Piperidine C5~26-28
Piperidine C4~24-26

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (C₈H₁₈N₂O), the exact molecular weight is 158.1419 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at an m/z (mass-to-charge ratio) of 158.

The fragmentation of the molecular ion is governed by the stability of the resulting fragments. The presence of nitrogen and oxygen atoms directs cleavage pathways, primarily through alpha-cleavage adjacent to the heteroatoms. Key predicted fragmentation pathways include:

Alpha-cleavage at the N-1 position of the piperidine ring: This can lead to the loss of the hydroxyethyl (B10761427) group, resulting in a fragment. A prominent peak is expected from the cleavage between the two carbons of the ethanol side chain, leading to the formation of a stable iminium ion at m/z 128.

Alpha-cleavage at the primary amine: Cleavage of the C-C bond between the piperidine ring and the aminomethyl group can occur.

Ring fragmentation: The piperidine ring itself can undergo fragmentation, leading to a series of smaller ions.

Loss of small neutral molecules: The loss of water (H₂O) from the alcohol or ammonia (B1221849) (NH₃) from the primary amine can also occur.

A table of predicted key fragments is provided below.

Predicted Mass Spectrometry Fragmentation Data

m/zPredicted Fragment Ion StructureFragmentation Pathway
158[C₈H₁₈N₂O]⁺•Molecular Ion (M⁺•)
128[M - CH₂O]⁺•Loss of formaldehyde
127[M - CH₂OH]⁺Alpha-cleavage, loss of hydroxymethyl radical
98[C₆H₁₂N]⁺Cleavage of both side chains from the piperidine nitrogen
84[C₅H₁₀N]⁺Piperidine ring fragment, loss of aminomethyl group
71[C₄H₉N]⁺Piperidine ring fragment
58[C₃H₈N]⁺Iminium ion from cleavage of piperidine ring
30[CH₄N]⁺[CH₂=NH₂]⁺, from cleavage of aminomethyl side chain

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy identifies the functional groups within a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands corresponding to its primary amine, tertiary amine, and primary alcohol groups.

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydrogen-bonded hydroxyl group. orgchemboulder.comdummies.comlibretexts.org

N-H Stretch: The primary amine (-NH₂) group will show two medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. dummies.comlibretexts.org

C-H Stretch: Absorptions in the 2850-2960 cm⁻¹ range are due to the stretching of C-H bonds in the piperidine ring and alkyl chains. orgchemboulder.com

N-H Bend: A medium to strong scissoring vibration for the primary amine is expected around 1590-1650 cm⁻¹.

C-O Stretch: A strong absorption for the primary alcohol C-O bond will be present in the 1050-1150 cm⁻¹ region.

C-N Stretch: C-N stretching vibrations for the tertiary and primary amines will appear in the fingerprint region, typically between 1000-1250 cm⁻¹. libretexts.org

Predicted IR Absorption Data

Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3200-3600O-H stretchAlcoholStrong, Broad
3300-3500N-H stretch (asymmetric & symmetric)Primary AmineMedium (two peaks)
2850-2960C-H stretchAlkane (ring and chains)Strong
1590-1650N-H bend (scissoring)Primary AmineMedium-Strong
1050-1150C-O stretchPrimary AlcoholStrong
1000-1250C-N stretchTertiary & Primary AmineMedium

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. The compound this compound lacks chromophores such as conjugated π-systems or aromatic rings. The only electronic transitions available are the n → σ* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms. These transitions require high energy and thus occur at short wavelengths, typically below 200 nm in the far-UV region. Consequently, the compound is expected to be transparent in the standard UV-Vis range (200-800 nm).

X-ray Crystallography for Definitive Three-Dimensional Structure Determination and Absolute Stereochemistry

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide an unambiguous determination of bond lengths, bond angles, and torsional angles for this compound.

A key aspect of the analysis would be the conformation of the six-membered piperidine ring. It is expected to adopt a stable chair conformation to minimize steric and torsional strain. acs.orgnih.gov The crystallographic data would definitively show the orientation of the substituents at the C3 and N1 positions. The bulkier 3-(aminomethyl) and 1-(ethanol) groups would likely occupy equatorial positions in the most stable chair conformer to minimize unfavorable 1,3-diaxial interactions. rsc.org

Furthermore, the carbon at the 3-position of the piperidine ring is a stereocenter. If a single enantiomer of the compound is crystallized, X-ray diffraction analysis can be used to determine its absolute stereochemistry (R or S configuration). The analysis would also reveal details of the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the -OH and -NH₂ groups, which dictate the crystal packing.

Hypothetical Crystallographic Data Table

ParameterHypothetical Value
Chemical FormulaC₈H₁₈N₂O
Formula Weight158.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.51
b (Å)10.23
c (Å)12.45
β (°)98.5
Volume (ų)1071.2
Z4
Calculated Density (g/cm³)1.095

Computational Chemistry and Theoretical Investigations of 2 3 Aminomethyl Piperidin 1 Yl Ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods can elucidate electron distribution, molecular orbital energies, and reactivity indicators.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. nih.govnih.gov For a flexible molecule such as 2-[3-(aminomethyl)piperidin-1-yl]ethanol, which contains a piperidine (B6355638) ring and a flexible side chain, MD simulations would be invaluable for exploring its conformational space. Such simulations could identify the most stable conformations, understand the flexibility of different parts of the molecule, and analyze how it might change its shape in different environments (e.g., in a solvent or near a biological target). No specific MD simulation studies for this compound have been reported in the literature.

In Silico Prediction of Molecular Interactions and Binding Energetics with Biological Systems

In silico techniques, such as molecular docking, are essential in drug discovery for predicting how a molecule might interact with a biological target, like a protein or enzyme. nih.govtandfonline.com These methods would place the 3D structure of this compound into the binding site of a target and calculate a score to estimate its binding affinity. This helps in understanding the potential mechanism of action and in prioritizing compounds for further testing. nih.gov Despite the existence of these powerful predictive tools, no research articles detailing the molecular docking or binding energy calculations for this compound with any specific biological system were found.

Molecular Target Identification and Ligand Receptor Interaction Studies

Investigation of Receptor Binding Affinities and Pharmacological Selectivity Profiles

The piperidine (B6355638) moiety is a well-established pharmacophore for dopamine (B1211576) D2 and D3 receptor ligands. acs.orgnih.gov Structure-activity relationship studies of various piperidine and piperazine (B1678402) derivatives have demonstrated that modifications to the core structure can significantly influence affinity and selectivity for these receptor subtypes. acs.orgresearchgate.net While specific binding data for 2-[3-(Aminomethyl)piperidin-1-yl]ethanol at D2 and D3 receptors have not been reported in the available literature, its structural similarity to other known dopamine receptor ligands suggests that it may be a candidate for such interactions. Further radioligand binding assays would be required to confirm and quantify this potential affinity.

Table 1: Dopamine Receptor Subtype Binding Affinity of this compound

Receptor Subtype Binding Affinity (Kᵢ, nM)
D2 Data not available
D3 Data not available

Binding affinity data for the specified compound is not available in the reviewed scientific literature.

Compounds with structural similarities to this compound have been investigated for their effects on adrenergic receptors. Specifically, piperidine derivatives have been synthesized and evaluated as selective antagonists for alpha-1a and alpha-1d adrenergic receptors. nih.gov The antagonism of alpha-1 adrenergic receptors by certain compounds can influence physiological processes such as smooth muscle contraction and blood pressure. nih.gov However, specific studies detailing the antagonistic activity of this compound at alpha-1 adrenergic receptors are not present in the available research.

Table 2: Adrenergic Receptor Antagonism Profile of this compound

Receptor Subtype Antagonistic Activity (IC₅₀ or Kᵢ, nM)
alpha1 Data not available

Specific data on the antagonistic activity of the compound at alpha1-adrenergic receptors is not available in the reviewed scientific literature.

The sigma-1 receptor is a unique intracellular chaperone protein that has been a target for various piperidine-based ligands. nih.govacs.orguniba.it The piperidine moiety is considered a key structural element for affinity at the sigma-1 receptor. nih.govacs.org Numerous studies have explored the structure-activity relationships of piperidine derivatives, showing that substitutions on the piperidine ring can modulate affinity and selectivity for sigma-1 over sigma-2 receptors. researchgate.net Although this suggests that this compound could interact with the sigma-1 receptor, specific binding affinity data for this compound have not been published.

Table 3: Sigma-1 Receptor Binding Affinity of this compound

Receptor Binding Affinity (Kᵢ, nM)
Sigma-1 Data not available

Quantitative binding data for the specified compound at the sigma-1 receptor is not available in the reviewed scientific literature.

The orexin (B13118510) system, which includes the OX1 and OX2 receptors, is involved in regulating sleep, arousal, and motivation. Piperidine derivatives have been a focus in the development of orexin receptor antagonists. nih.govnih.gov Various substituted piperidines have been synthesized and shown to possess potent antagonistic activity at both OX1 and OX2 receptors. nih.govwipo.int Given the presence of the piperidine scaffold in this compound, it is plausible that it could modulate orexin receptor activity. However, empirical data from in vitro or in vivo studies on this specific compound's interaction with orexin receptors is currently lacking.

Table 4: Orexin Receptor Modulatory Activity of this compound

Receptor Subtype Modulatory Activity (IC₅₀ or EC₅₀, nM)
OX1R Data not available
OX2R Data not available

Data on the modulatory activity of the compound at orexin receptors is not available in the reviewed scientific literature.

T-type calcium channels are implicated in various physiological and pathophysiological processes, and their blockade is a therapeutic strategy for conditions like epilepsy and neuropathic pain. researchgate.net Substituted piperidines have been identified as a promising class of T-type calcium channel antagonists. nih.govnih.govresearchgate.net Structure-activity relationship studies have led to the discovery of potent and selective inhibitors within this chemical class. nih.gov The structural features of this compound align with the general characteristics of some piperidine-based T-type calcium channel blockers, but its specific activity on these channels has not been experimentally determined.

Table 5: T-type Calcium Channel Antagonism of this compound

Channel Subtype Antagonistic Activity (IC₅₀, nM)
T-type (general) Data not available

Specific data on the T-type calcium channel antagonistic activity of the compound is not available in the reviewed scientific literature.

Adenosine (B11128) receptors, particularly the A1 subtype, are involved in a wide range of physiological functions in the brain and peripheral tissues. While various chemical scaffolds have been explored for their interaction with adenosine receptors, including chromenes and others, there is a lack of specific research on simple piperidine derivatives like this compound. nih.gov The potential for this compound to interact with adenosine receptors, such as ADORA1, remains to be investigated through dedicated binding and functional studies.

Table 6: Adenosine Receptor Interaction Profile of this compound

Receptor Subtype Binding Affinity (Kᵢ, nM)
ADORA1 Data not available

Binding affinity data for the specified compound at the adenosine A1 receptor is not available in the reviewed scientific literature.

Based on a comprehensive search of available scientific literature, there is no specific research data detailing the interactions of the compound This compound with the specified molecular targets. Studies concerning its activity on Cannabinoid Receptors (CB1, CB2), Estrogen Receptor Alpha (ERα), or its potential as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor have not been published in the accessible scientific domain.

Consequently, detailed analyses of its ligand-binding site interactions, including hydrogen bonding, ionic, hydrophobic, or π-π stacking interactions through methods like molecular docking, are not available for this specific molecule in the context of the requested targets.

Therefore, the generation of a detailed article adhering to the provided outline is not possible without the foundational scientific research and data.

Rational Ligand Development and Optimization Strategies based on Molecular Interactions

The development of novel ligands based on the "this compound" framework is a prime example of rational drug design. This process involves a deep understanding of the molecular interactions between the ligand and its target receptor, guiding the strategic chemical modification of the lead compound to enhance its affinity, selectivity, and functional activity.

A central theme in the optimization of piperidine-based ligands is the modification of substituents on both the piperidine nitrogen and other positions of the ring. These modifications can profoundly influence the ligand's interaction with the binding pocket of the target receptor. For instance, in the context of sigma-1 receptor ligands, the piperidine moiety is a crucial structural element for dual activity at both histamine (B1213489) H3 and sigma-1 receptors. acs.org

Molecular modeling and computational studies play a pivotal role in elucidating the binding modes of these ligands. nih.govuniba.it These in silico methods allow researchers to visualize how a ligand fits into the receptor's binding site and to identify key amino acid residues involved in the interaction. This knowledge, in turn, informs the design of new derivatives with improved pharmacological profiles.

The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders. The piperidine scaffold is a common feature in many high-affinity sigma-1 receptor ligands. unict.itnih.gov

Rational development strategies for sigma-1 ligands often focus on the following aspects:

Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen is a critical determinant of affinity and selectivity. For example, replacing a piperazine ring with an N-methyl piperidine can yield derivatives with strong to moderate affinity for the sigma-1 receptor. unict.it The benzyl (B1604629) derivative has demonstrated sub-nanomolar affinity for the sigma-1 receptor with complete selectivity over the sigma-2 subtype. unict.it

Chain Length and Flexibility: The length and flexibility of the linker connecting the piperidine ring to other parts of the molecule can significantly impact binding. Elongating a carbon chain linker has been shown to decrease sigma-1 receptor affinity while maintaining selectivity over the sigma-2 receptor. unict.it

Hydrophobic Interactions: Quantitative structure-activity relationship (QSAR) studies have revealed that sigma-1 binding is largely driven by hydrophobic interactions. nih.gov Molecular surface maps of potent ligands show a predominance of hydrophobic regions, which are thought to interact with hydrophobic residues within the receptor's binding pocket. nih.gov

The following table summarizes the structure-activity relationships of some piperidine derivatives as sigma-1 receptor ligands:

Compound IDR1 (Piperidine-N Substituent)LinkerR2σ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
12a Benzyl-CH2-Phenylacetate0.54>1000>1851
12c Phenethyl-(CH2)2-Phenylacetate5.3>1000>188
12e 3-Phenylpropyl-(CH2)3-Phenylacetate21>1000>47

Data sourced from Cosentino et al. (2025) unict.itnih.gov

The 5-HT1A receptor, a subtype of the serotonin (B10506) receptor, is a key target for anxiolytic and antidepressant drugs. The piperidine ring is a common structural motif in many 5-HT1A receptor agonists and antagonists. nih.govnih.gov

Rational ligand development for 5-HT1A receptors has focused on several key structural features:

Arylpiperazine Moiety: While the core of "this compound" is a piperidine, many potent 5-HT1A ligands incorporate a 4-alkyl-1-arylpiperazine scaffold. mdpi.com The nature of the aryl group and the length of the alkyl linker are crucial for high affinity.

Linker Length: The length of the carbon chain linking the piperidine or piperazine ring to another chemical moiety has been shown to influence activity. For some benzothiazole-based derivatives, increasing the linker length from three to four carbons enhanced 5-HT1A receptor activity. nih.gov

Terminal Group: The chemical group at the end of the linker also plays a significant role. In a series of pyrrolo[3,2-b]pyridine derivatives, a C-5 acetamide (B32628) group conferred over 100-fold selectivity for the 5-HT1F receptor over the 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.gov

The following table illustrates the impact of structural modifications on the 5-HT1A receptor affinity of some arylpiperazine derivatives:

Compound IDAryl GroupLinker LengthTerminal Group5-HT1A Ki (nM)
8 2-Methoxyphenyl3 carbons1-Adamantanamine1.2
10 2-Methoxyphenyl3 carbonsMemantine21.3

Data sourced from Tsolaki et al. (2023) mdpi.com

Structure Activity Relationship Sar Investigations of 2 3 Aminomethyl Piperidin 1 Yl Ethanol Analogues

Impact of Substituent Modifications on Biological Activity and Receptor Selectivity

The biological activity and receptor selectivity of 2-[3-(Aminomethyl)piperidin-1-yl]ethanol analogues are highly sensitive to modifications of the substituents on the piperidine (B6355638) ring and the side chains.

Modifications of the Piperidine Ring Nitrogen (N-1 Position):

The substituent at the N-1 position of the piperidine ring plays a critical role in modulating receptor affinity and selectivity. For instance, in a series of 4-(2-aminoethyl)piperidine derivatives designed as σ1 receptor ligands, the nature of the N-substituent was found to be a key determinant of binding affinity. nih.govresearchgate.net While the parent compound with a proton at the N-1 position (a secondary amine) exhibited significantly reduced σ1 affinity compared to its cyclohexane (B81311) analogue, the introduction of a small methyl group at this position led to a substantial increase in σ1 receptor affinity and selectivity over the σ2 subtype. nih.govresearchgate.net Conversely, larger substituents such as ethyl or tosyl groups at the N-1 position resulted in considerably lower σ1 affinity. nih.govresearchgate.net This suggests that the size and lipophilicity of the N-1 substituent are critical for optimal interaction with the lipophilic binding pocket of the σ1 receptor. nih.govnih.gov

Similarly, in a different class of piperidine-based nociceptin (B549756) opioid peptide (NOP) receptor ligands, modifications at the N-1 position also had a profound impact on activity. nih.gov

Substitutions on the Piperidine Ring Carbons:

Substitutions at other positions on the piperidine ring also significantly influence biological activity. For example, studies on N-(ω-nucleoalkyl)piperidines have shown that the placement of methyl groups on the piperidine ring can lead to major changes in σ1 receptor affinity and selectivity. acs.org The presence of geminal methyl groups at the 3-position of the piperidine ring in some series has been shown to be beneficial for σ1 affinity. acs.org

In the context of 5-HT1A receptor agonists, the introduction of a fluorine atom at the C-4 position of the piperidine ring was found to be particularly favorable for enhancing oral activity. mdma.ch This modification led to analogues with higher affinity and selectivity for 5-HT1A receptors compared to their non-fluorinated counterparts. mdma.ch

Modifications of the Aminomethyl Side Chain:

The aminomethyl group at the 3-position is a key feature for the interaction of these ligands with their target receptors. Modifications to this group can alter the binding profile. The basicity and spatial orientation of the amino group are often crucial for forming key interactions, such as hydrogen bonds, with the receptor. cymitquimica.com

Modifications of the Ethanol (B145695) Side Chain:

The 2-hydroxyethyl group at the N-1 position can also be modified to fine-tune the pharmacological properties of the analogues. The hydroxyl group can participate in hydrogen bonding, and its removal or replacement with other functional groups would be expected to alter the binding affinity and selectivity profile of the compounds. The length of the alkyl chain connecting the hydroxyl group to the piperidine nitrogen can also be varied to optimize interactions with the target receptor.

The following table summarizes the impact of key substituent modifications on the biological activity of piperidine derivatives based on related studies.

Position of ModificationSubstituentObserved Impact on Biological ActivityReceptor Target (Example)
Piperidine N-1MethylIncreased affinity and selectivity nih.govresearchgate.netσ1 Receptor
Piperidine N-1Ethyl, TosylDecreased affinity nih.govresearchgate.netσ1 Receptor
Piperidine C-4FluorineEnhanced oral activity, affinity, and selectivity mdma.ch5-HT1A Receptor
Piperidine C-3Geminal Methyl GroupsBeneficial for affinity acs.orgσ1 Receptor

Correlation of Conformational Preferences with Specific Biological Responses

The three-dimensional conformation of this compound analogues is a critical factor that dictates their interaction with biological targets and, consequently, their biological response. The piperidine ring can adopt different conformations, primarily chair and boat forms, with the chair conformation being the most stable. The orientation of the substituents on the piperidine ring (axial or equatorial) can significantly influence the molecule's shape and its ability to fit into a receptor's binding site.

Studies on substituted piperidines have shown that the conformational preference of a substituent is influenced by a variety of factors, including steric and electronic effects. nih.gov For example, in 4-substituted piperidines, the relative energies of the conformers are similar to those of analogous cyclohexanes. nih.gov However, upon protonation of the piperidine nitrogen, a stabilization of the axial conformer is observed for polar 4-substituents, which can even lead to a reversal of the conformational preference from equatorial to axial. nih.gov This is attributed to electrostatic interactions between the substituents and the protonated nitrogen. nih.gov

The orientation of the aminomethyl and N-ethanol side chains in this compound analogues will be determined by the conformational preferences of the piperidine ring. For instance, whether the aminomethyl group at the 3-position adopts an axial or equatorial position will affect the spatial relationship between the terminal amino group and the rest of the molecule. This, in turn, will impact its ability to form specific interactions with amino acid residues in the receptor binding pocket.

Molecular modeling studies on related piperazine (B1678402) derivatives have highlighted the importance of a specific spatial orientation of nitrogen atoms for mimicking the binding of natural ligands. cymitquimica.com It is plausible that for this compound analogues, a particular conformation that presents the aminomethyl and N-ethanol functionalities in a specific geometric arrangement is required for a desired biological response, such as agonism or antagonism at a particular receptor.

Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be instrumental in predicting the activity of novel analogues and guiding the design of more potent and selective compounds.

For piperidine derivatives, group-based QSAR (GQSAR) models have been developed to predict their inhibitory activity against specific targets. researchgate.net A GQSAR model for piperidine-derived compounds designed to inhibit the p53-HDM2 interaction was successfully developed and validated. researchgate.net This model was then used to predict the activity of a combinatorial library of new molecules. researchgate.net

The development of a QSAR model for this compound analogues would involve the following steps:

Data Set Preparation: A series of analogues with experimentally determined biological activities (e.g., binding affinities, IC50 values) would be compiled.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical, topological, electronic), would be calculated for each analogue.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

A validated QSAR model could provide valuable insights into the structural features that are most important for the desired biological activity. For example, the model might reveal that specific electronic or steric properties of the substituents at certain positions of the piperidine ring are critical for high receptor affinity.

Application of Cheminformatics for SAR Elucidation and Predictive Modeling

Cheminformatics encompasses a range of computational tools and techniques that are increasingly being applied to elucidate SAR and for predictive modeling in drug discovery. For analogues of this compound, cheminformatics approaches can provide a deeper understanding of the molecular features governing their biological activity.

One key application is the analysis of the three-dimensional (3D) shape of molecules. The synthesis and 3D shape analysis of libraries of piperidine-based fragments have been reported as a means to explore chemical space and identify novel building blocks for drug design. whiterose.ac.ukrsc.org By analyzing the 3D shape of active and inactive analogues of this compound, it may be possible to identify the optimal shape for interaction with a specific receptor.

Virtual screening is another powerful cheminformatics technique that can be used to identify potential new active compounds from large chemical databases. This can be done through ligand-based approaches, which search for molecules with similar properties to known active compounds, or structure-based approaches, which dock virtual compounds into the 3D structure of the target receptor.

Predictive modeling, often in conjunction with QSAR, can be used to forecast the activity and other properties of virtual compounds before they are synthesized. This can help to prioritize the synthesis of the most promising candidates, thereby saving time and resources. Molecular docking and molecular dynamics simulations can further refine these predictions by providing insights into the specific binding modes and interactions of the ligands with their target receptors. ebi.ac.uk

In Vitro Biological Activity and Pharmacological Profiling of 2 3 Aminomethyl Piperidin 1 Yl Ethanol Analogues

Antiproliferative Activity Assessment in Human Cancer Cell Lines

The potential of piperidine (B6355638) analogues as anticancer agents has been investigated across a range of human cancer cell lines. These studies aim to determine the compounds' ability to inhibit the proliferation and growth of cancer cells, a key characteristic of potential chemotherapeutic agents.

Several amide alkaloids from the Piper genus, which contain the piperidine moiety, and their synthetic derivatives have been evaluated for antiproliferative activity. nih.gov One study investigated twenty-five natural amide alkaloids and ten synthetic derivatives against eight human tumor cell lines. nih.gov The results indicated a degree of tumor type-selectivity. For instance, 1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine demonstrated the most potent inhibitory activity against the P-glycoprotein-overexpressing multidrug-resistant (MDR) KBvin cell line, with a half-maximal inhibitory concentration (IC50) of 4.94 µM. nih.gov However, this compound and most others tested were largely inactive (IC50 >40 µM) against breast cancer cell lines MDA-MB-231 and SK-BR-3. nih.gov This suggests that certain structural features, such as the 3,4,5-trimethoxy phenyl substitution, are critical for activity against specific cancer cell types, particularly those exhibiting multidrug resistance. nih.gov

In another study, a series of rhodanine–piperazine (B1678402) hybrids were assessed for their anticancer activity against breast cancer cell lines, including MCF-7, MDA-MB-231, T47D, and MDA-MB-468. mdpi.com One of the most potent compounds, 5-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one, showed strong activity, especially against the MCF-7 and MDA-MB-468 cell lines. mdpi.com

The table below summarizes the reported antiproliferative activities of selected piperidine analogues against various cancer cell lines.

Antimicrobial and Antibacterial Potency Evaluation against Pathogenic Strains

Piperidine derivatives have been synthesized and evaluated for their effectiveness against various pathogenic microbial and bacterial strains. A study on novel piperamide (B1618075) derivatives bearing piperidine and piperazine analogues assessed their antibacterial activity against both gram-positive and gram-negative bacteria, as well as their antifungal activity. nih.gov

Another investigation focused on amino alcohols derived from piperidine and other cyclic amines. nih.gov These compounds were screened for antibiotic and antifungal activity against a panel of pathogens including S. aureus, E. coli, K. pneumoniae, P. aeruginosa, A. baumannii, C. albicans, and C. neoformans. nih.gov The introduction of a cyclic amine like piperidine resulted in greater than 50% inhibition against methicillin-resistant Staphylococcus aureus (MRSA) when tested at a concentration of 32 µg/mL. nih.gov Interestingly, further modifications that created aromatic substituted piperidine or piperazine derivatives shifted the activity from antibacterial to antifungal, with some compounds showing over 95% inhibition of Cryptococcus neoformans growth at the same concentration. nih.gov

The table below presents a summary of the antimicrobial activities of representative piperidine analogues.

Antiviral Activity Assessment

The antiviral potential of piperidine analogues has also been a subject of scientific inquiry. Research has explored the efficacy of these compounds against various viruses, including Herpes Simplex Virus type-1 (HSV-1).

In a study focusing on analogues of the antiviral lipopeptide halovir A, which contains amino acid residues that can be conceptually related to substituted piperidines, researchers synthesized and tested new variants. nih.gov The antiviral activities of halovir A and three of its analogues were measured against HSV-1. One particular analogue, [L-(alphaMe)Val(4), L-Leu(6)-OMe], demonstrated the most significant activity in reducing HSV-1 infectivity, even surpassing the activity of the parent compound, halovir A. nih.gov This highlights how subtle structural modifications to a core scaffold can lead to enhanced biological activity.

Furthermore, a separate formulation containing reduced ethanol (B145695) (55%) in combination with other components exhibited a broad spectrum of virucidal activity. nih.gov In quantitative suspension tests, this formulation was effective in reducing the infectivity of several enveloped and non-enveloped viruses, including influenza A and B, and herpes simplex 1 and 2, by a factor of >10³ within 30 seconds. nih.gov

Antioxidant Activity Investigations

Piperidine-containing compounds have been identified as promising candidates for the development of potent antioxidant agents. innovareacademics.in The saturated heterocyclic ring of piperidine allows for the introduction of various substituent groups at different positions, which can modulate their antioxidant profile. innovareacademics.in

A review of the literature indicates that a wide range of piperidine derivatives have been synthesized and screened for their antioxidant properties. innovareacademics.in For example, a series of piperamide derivatives were evaluated for their antioxidant activity using DPPH and superoxide (B77818) radical scavenging methods. nih.gov Another study investigated 1-(piperidin-1-yl)propane-1,2-dione 4-phenylthiosemicarbazone and its metal complexes for their antioxidant activity against the ABTS•+ radical cation. studiamsu.md The uncoordinated ligand itself showed high activity, superior to that of Trolox, a well-known antioxidant standard. studiamsu.md The study also found that the antioxidant activity of the metal complexes was influenced by the nature of the central metal atom. studiamsu.md This suggests that the phenyl group in the thiosemicarbazone structure enhances the antioxidant capacity. studiamsu.md

Investigations into Specific Cellular Pathways and Molecular Mechanisms of Action (e.g., G-quadruplex targeting)

A significant area of research into the mechanism of action for certain anticancer analogues involves their ability to target G-quadruplexes (G4s). nih.govengineering.org.cn G4s are higher-order DNA and RNA structures that can form in guanine-rich sequences. nih.gov These structures are over-represented in the promoter regions of many cancer-associated genes, making them attractive targets for therapeutic intervention. nih.govengineering.org.cn The stabilization of G4s by small molecules can inhibit key cellular processes like transcription and replication, leading to anticancer effects. nih.govmdpi.com

The tetrasubstituted naphthalene (B1677914) diimide compound QN-302, which can be considered a complex analogue containing cyclic amine functionalities, is known to bind to G4 DNA structures and shows high potency in pancreatic cancer cells. nih.gov Structure-activity relationship studies of QN-302 and its analogues have been conducted to understand how modifications to the chemical structure affect their interaction with G4s and their subsequent biological activity. nih.gov The goal of targeting G4s is to selectively interfere with the cellular processes in cancer cells to inhibit tumor growth. mdpi.com This approach represents a promising strategy for developing novel anticancer drugs, potentially targeting proteins that are otherwise considered "undruggable". engineering.org.cn The interaction is often characterized by the ligand capping the ends of the G4 structure, which can hinder the action of enzymes like telomerase that are crucial for cancer cell immortality. mdpi.comnih.gov

Future Research Directions and Translational Perspectives for Aminomethyl Piperidine Ethanol Compounds

Integration of Advanced Synthetic Methodologies for Enhanced Molecular Diversity.

The generation of a diverse library of analogs based on the 2-[3-(Aminomethyl)piperidin-1-yl]ethanol scaffold is a critical step in exploring its therapeutic potential. Advanced synthetic methodologies offer the tools to achieve this with high efficiency and stereocontrol. One such powerful approach is Diversity-Oriented Synthesis (DOS). nih.govnih.gov This strategy aims to create a wide range of structurally diverse molecules from a common starting material, which is ideal for producing a library of aminomethyl piperidine (B6355638) ethanol (B145695) derivatives with varied substitutions and stereochemistry. nih.govnih.gov By systematically altering the substituents on the piperidine ring, the aminomethyl group, and the ethanol moiety, a vast chemical space can be explored.

Another key technique is the use of multicomponent reactions (MCRs). MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, which can significantly streamline the synthetic process and increase efficiency. For the synthesis of highly functionalized piperidines, dearomative functionalization of pyridines presents a powerful strategy to introduce complexity and stereocenters in a controlled manner. researchgate.net Furthermore, modern catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, can be employed to introduce a wide array of functional groups onto the piperidine scaffold with high precision. nih.gov These advanced synthetic approaches are instrumental in generating the molecular diversity necessary for comprehensive structure-activity relationship (SAR) studies.

Application of Artificial Intelligence and Machine Learning in Rational Drug Design for Piperidine Derivatives.

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of rational drug design by enabling rapid and accurate prediction of molecular properties and activities. nih.gov For piperidine derivatives like this compound, AI/ML models can be trained on existing datasets of similar compounds to predict a range of crucial parameters. nih.gov These include Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are critical for assessing the drug-likeness of a compound. greenstonebio.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) models, a cornerstone of computational drug design, can be significantly enhanced by machine learning algorithms. youtube.com These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. youtube.com For a library of this compound analogs, ML-based QSAR can predict their potential biological activities, helping to prioritize which compounds to synthesize and test. nih.gov This predictive power accelerates the drug discovery process by focusing resources on the most promising candidates. mdpi.com

The table below illustrates the types of data that can be generated and utilized by AI/ML models in the rational design of piperidine derivatives.

AI/ML Application Predicted Property Relevance to Drug Design
QSAR ModelingBiological Activity (e.g., IC50, Ki)Prioritizes potent compounds for synthesis.
ADMET PredictionSolubility, Permeability, Metabolism, ToxicityAssesses the drug-likeness and potential safety of compounds. nih.govgreenstonebio.comnih.gov
De Novo DesignGeneration of novel molecular structuresCreates new piperidine derivatives with desired properties.
Virtual ScreeningBinding affinity to a specific targetIdentifies potential hits from large virtual libraries.

Elucidation of Novel Biological Targets through High-Throughput Screening and Proteomic Approaches.

Identifying the biological targets of this compound and its analogs is fundamental to understanding their mechanism of action and therapeutic potential. High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of compounds against a variety of biological targets. nih.govembl.org By screening a library of aminomethyl piperidine ethanol derivatives against panels of receptors, enzymes, and other protein targets, it is possible to identify novel biological activities. mdpi.comthermofisher.com

Chemical proteomics is another cutting-edge approach for target identification. mdpi.comresearchgate.net This technique uses chemical probes, often derived from the compound of interest, to isolate and identify their protein binding partners from complex biological samples like cell lysates. frontiersin.orgresearchgate.net Two common strategies in chemical proteomics are activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP). mdpi.com These methods can provide an unbiased and comprehensive view of the proteins that interact with a given compound, potentially revealing novel and unexpected biological targets. nih.gov

The following table outlines the key aspects of these target identification methodologies.

Methodology Principle Outcome
High-Throughput Screening (HTS)Automated testing of a compound library against biological assays. nih.govembl.orgIdentification of "hit" compounds with activity against specific targets. embl.org
Activity-Based Protein Profiling (ABPP)Uses reactive probes to label active enzymes in a proteome. mdpi.comIdentifies enzyme families that are targeted by a compound.
Compound-Centric Chemical Proteomics (CCCP)Uses an immobilized compound to "fish" for its binding partners. frontiersin.orgProvides a list of potential protein targets for a compound.

Development of Chemical Probes for Deeper Understanding of Biological Systems.

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of that target's function in a biological system. mdpi.com Derivatives of this compound could be developed into valuable chemical probes. olemiss.edu To be effective, a chemical probe should exhibit high affinity and selectivity for its target. mdpi.com

The development of a chemical probe often involves modifying the parent compound to incorporate a reporter tag, such as a fluorescent group or a biotin (B1667282) molecule. researchgate.net Fluorescent probes, for example, allow for the visualization of the target protein within cells and tissues, providing insights into its localization and dynamics. nih.gov The design of such probes requires careful consideration of how the modification will affect the compound's binding to its target. Structure-based design, which utilizes the three-dimensional structure of the target protein, can be invaluable in this process. rsc.org

The table below summarizes the key features and applications of chemical probes derived from aminomethyl piperidine ethanol compounds.

Probe Type Modification Application
Fluorescent ProbeCovalent attachment of a fluorophore. nih.govImaging the localization and dynamics of the target protein in cells. researchgate.netacs.org
Affinity-Based ProbeIncorporation of an affinity tag (e.g., biotin). researchgate.netIsolation and identification of the target protein and its binding partners.
Photoaffinity ProbeInclusion of a photoreactive group.Covalent labeling of the target protein upon UV irradiation for target identification.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[3-(Aminomethyl)piperidin-1-yl]ethanol, and what key reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with piperidine derivatives. For example, one approach may include:

  • Step 1 : Functionalization of the piperidine ring with an aminomethyl group via reductive amination using formaldehyde and ammonium acetate under inert conditions.
  • Step 2 : Ethanol moiety introduction via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction with diethyl azodicarboxylate).
    Critical factors include pH control (to avoid side reactions), temperature (60–80°C for optimal kinetics), and solvent choice (e.g., THF or DMF for polar intermediates). Purification often employs column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming proton environments and carbon backbone integrity. For example, the ethanol group’s hydroxyl proton appears as a broad singlet (~1.5 ppm), while piperidine protons show distinct splitting patterns .
  • X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions. Crystallographic studies of analogous compounds reveal piperidine chair conformations and hydrogen-bonding networks between the ethanol group and adjacent amines .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to potential amine volatility.
  • First Aid : For skin contact, rinse immediately with water (15+ minutes); for inhalation, move to fresh air and seek medical attention if respiratory distress occurs. Safety data for structurally similar compounds emphasize avoiding ingestion and proper waste disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or impurities. Strategies include:

  • Comparative Bioassays : Replicate studies under standardized conditions (e.g., fixed ligand concentrations, consistent cell lines).
  • Analytical Purity Checks : Use HPLC-MS to confirm compound integrity (>95% purity) and rule out degradation products.
  • Receptor Binding Studies : Employ radioligand displacement assays (e.g., using 3^3H-labeled antagonists) to quantify affinity for target receptors like GPCRs, which are often implicated in piperidine derivatives’ bioactivity .

Q. What computational approaches are recommended for predicting the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models reaction transition states and intermediates to predict regioselectivity (e.g., ethanol group’s nucleophilicity).
  • Molecular Dynamics (MD) Simulations : Simulate solvent effects and conformational flexibility during reactions.
  • AI-Driven Optimization : Platforms like COMSOL Multiphysics integrate machine learning to optimize reaction parameters (e.g., solvent selection, catalyst loading) based on historical data .

Q. How can kinetic studies improve the scalability of this compound’s synthesis?

  • Methodological Answer :

  • Rate Law Determination : Use in situ IR or UV-Vis spectroscopy to monitor reaction progress and identify rate-limiting steps (e.g., amine alkylation).
  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., ethanol group introduction), reducing side products.
  • DoE (Design of Experiments) : Apply factorial designs to optimize variables (temperature, stoichiometry) for maximum yield and minimal waste .

Q. What strategies are effective for analyzing enantiomeric purity, given the compound’s chiral centers?

  • Methodological Answer :

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) and polar mobile phases (hexane/isopropanol) to separate enantiomers.
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra to computational predictions (TD-DFT).
  • Enzymatic Resolution : Employ lipases or esterases to selectively modify one enantiomer, enabling separation .

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